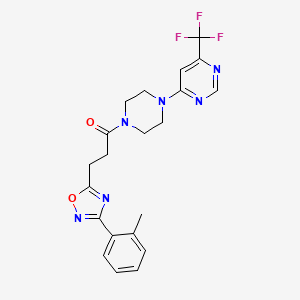

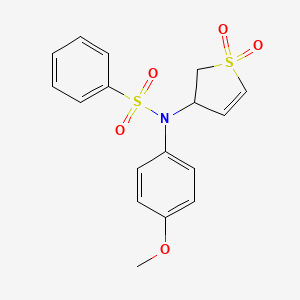

2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride, also known as CTPS inhibitor, is a chemical compound used in scientific research to study the mechanism of action and physiological effects of CTPS (Cytidine triphosphate synthase). This enzyme plays a crucial role in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Therefore, the inhibition of CTPS can potentially lead to the development of novel anticancer drugs.

Applications De Recherche Scientifique

Rhodium-Catalyzed Transformations

Rhodium-catalyzed reactions of alkynyl ethers, using arylmethyl 4-(sulfonyl)-3-butynyl ether as a starting material, demonstrate the versatility of sulfonyl chloride derivatives in synthesizing dihydropyrans and ketoolefins. These transformations proceed via highly regioselective ring closures and involve the cleavage of the C-H bond alpha to the ether, showcasing the potential in synthesizing cyclic structures with sulfonyl groups (Shikanai, Murase, Hata, & Urabe, 2009).

Ruthenium-Catalyzed Sulfonation

The catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides underlines the utility of these compounds in achieving regioselective sulfonation. This process is facilitated by the formation of a stable Ru-C(aryl) σ bond, offering a novel route to sulfone derivatives with unique regioselectivity, highlighting the compound's role in synthetic chemistry (Saidi et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety from 2-cyanoacetamide showcases the compound's application in generating a wide range of biologically active heterocycles. This underscores the role of sulfonyl chloride derivatives in the development of antimicrobial agents, illustrating their importance in medicinal chemistry (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Ionic Liquid and Catalyst Applications

The use of sulfonic acid functionalized pyridinium chloride as an ionic liquid and catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot condensation reaction demonstrates the application of sulfonyl chloride derivatives in green chemistry. This approach offers an environmentally friendly alternative for conducting solvent-free reactions, emphasizing the compound's role in sustainable chemical processes (Zolfigol et al., 2015).

Antioxidant Screening

The utilization of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride in the synthesis of pyrazole-based heterocycles and their subsequent screening for antioxidant activity exemplifies the compound's application in discovering new antioxidant agents. This research contributes to the broader understanding of the antioxidant potential of sulfonyl chloride derivatives (Sallam, Elgubbi, & El‐Helw, 2020).

Propriétés

IUPAC Name |

2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEZYPKLXCTLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CS(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)

![Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2605645.png)

![4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2605649.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine](/img/structure/B2605652.png)